Nodaga-theranost

Description

Properties

CAS No. |

1393933-89-5 |

|---|---|

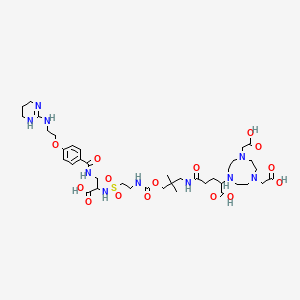

Molecular Formula |

C39H62N10O15S |

Molecular Weight |

943.0 g/mol |

IUPAC Name |

2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[[3-[2-[[1-carboxy-2-[[4-[2-(1,4,5,6-tetrahydropyrimidin-2-ylamino)ethoxy]benzoyl]amino]ethyl]sulfamoyl]ethylcarbamoyloxy]-2,2-dimethylpropyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C39H62N10O15S/c1-39(2,25-45-31(50)9-8-30(36(58)59)49-18-16-47(23-32(51)52)14-15-48(17-19-49)24-33(53)54)26-64-38(60)43-13-21-65(61,62)46-29(35(56)57)22-44-34(55)27-4-6-28(7-5-27)63-20-12-42-37-40-10-3-11-41-37/h4-7,29-30,46H,3,8-26H2,1-2H3,(H,43,60)(H,44,55)(H,45,50)(H,51,52)(H,53,54)(H,56,57)(H,58,59)(H2,40,41,42) |

InChI Key |

JFHDTNLQMPZLDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CNC(=O)CCC(C(=O)O)N1CCN(CCN(CC1)CC(=O)O)CC(=O)O)COC(=O)NCCS(=O)(=O)NC(CNC(=O)C2=CC=C(C=C2)OCCNC3=NCCCN3)C(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Radiopharmaceutical Development of Nodaga Theranost Conjugates

Chemical Synthesis of the Peptidomimetic Component

The foundation of a successful theranostic agent lies in the design and synthesis of its targeting vector. In the case of NODAGA-theranost, this is a peptidomimetic molecule engineered for high affinity and selectivity towards specific cellular receptors overexpressed on cancer cells, such as integrins. researchgate.netgoogle.com

Methodologies for Peptidomimetic Backbone Elaboration

The synthesis of peptidomimetic backbones, such as those used in PSMA (Prostate-Specific Membrane Antigen) inhibitors, often employs a combination of solid-phase and solution-phase chemistry. nih.gov A common strategy involves the use of solid-phase peptide synthesis (SPPS) to construct the core structure. chemrxiv.orgresearchgate.net For instance, the synthesis of a Lys-urea-Glu based peptidomimetic can be initiated from a resin-bound amino acid, such as L-lysine. researchgate.net The elaboration of the backbone then proceeds through sequential coupling of amino acid derivatives and other organic moieties.

Key steps can include:

Urea (B33335) formation: The characteristic urea linkage in many PSMA inhibitors is often generated by reacting an amino group with an isocyanate. This isocyanate can be formed in situ from an amino acid derivative, like bis(tert-butyl)-L-glutamate, using reagents such as triphosgene. researchgate.net

These synthetic strategies allow for the creation of a diverse range of peptidomimetic structures with tailored properties for specific cancer targets. chemrxiv.org

Strategies for Conjugation to Chelating Moieties (e.g., NODAGA, DOTAGA)

Once the peptidomimetic backbone is synthesized, it must be conjugated to a chelating agent that can stably bind a radiometal. NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) and DOTAGA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-glutamic acid) are popular choices due to their efficient chelation of medically relevant radionuclides like Gallium-68 (⁶⁸Ga). researchgate.netresearchgate.net

The conjugation process typically involves the formation of a stable amide bond between a carboxylic acid group on the chelator and a primary amine on the peptidomimetic. A common approach is the use of active ester chemistry. For example, a derivative of NODAGA, such as NODAGA(tBu)₃, can be activated to form an active ester which then readily reacts with a primary amine on the peptidomimetic. researchgate.netnih.gov Subsequent deprotection of any protecting groups, often with acid, yields the final conjugate ready for radiolabeling. researchgate.net This method has been successfully used to append NODAGA to various peptidomimetic structures. researchgate.netnih.gov

Radiochemistry of Gallium-68 (⁶⁸Ga) Labeling

Gallium-68 is a positron-emitting radionuclide with a convenient half-life of 68 minutes, making it ideal for PET imaging. nih.gov It is typically obtained from a ⁶⁸Ge/⁶⁸Ga generator. nih.gov The eluted ⁶⁸Ga³⁺ can then be used to label the this compound conjugate.

Optimization of ⁶⁸Ga Incorporation into NODAGA Chelator

The efficiency of incorporating ⁶⁸Ga into the NODAGA chelator is dependent on several factors, including pH, temperature, and the concentration of the precursor. mdpi.com

pH: The optimal pH for ⁶⁸Ga labeling of NODAGA conjugates is generally in the range of 3.0 to 4.5. mdpi.comspringermedizin.de

Temperature: While DOTA-based chelators often require heating to 90-95°C for efficient labeling, NODAGA conjugates can often be labeled at room temperature or with gentle heating (e.g., 60°C). researchgate.netmdpi.commdpi.com This is advantageous for temperature-sensitive peptides and peptidomimetics. mdpi.com

Reaction Time: The labeling reaction is typically rapid, often complete within 5 to 15 minutes. nih.govspringermedizin.de

Studies have shown that NODAGA exhibits superior ⁶⁸Ga complexation characteristics compared to DOTA, often resulting in higher labeling efficiency. researchgate.netsnmjournals.org

Automation in ⁶⁸Ga-NODAGA-THERANOST Radiosynthesis

To ensure reproducibility and compliance with good manufacturing practices (GMP), the radiosynthesis of ⁶⁸Ga-NODAGA-theranost is often performed using automated synthesis modules. springermedizin.denih.gov These systems automate the entire process, from the elution of the ⁶⁸Ga from the generator to the final purification of the radiolabeled product. researchgate.net

A typical automated procedure involves:

Elution of the ⁶⁸Ge/⁶⁸Ga generator. science.gov

Trapping and concentration of the ⁶⁸Ga eluate. science.gov

Addition of the this compound precursor and a buffer to adjust the pH. springermedizin.de

Heating the reaction mixture for a specified time. nih.gov

Purification of the final product, often using a solid-phase extraction (SPE) cartridge. springermedizin.de

Automated synthesis not only improves the consistency of the product but also minimizes radiation exposure to the operator. nih.gov

Quality Control Parameters for Radiochemical Purity and Stability

To ensure the quality and safety of the final radiopharmaceutical product, several quality control tests are performed.

Radiochemical Purity: This is a critical parameter that determines the percentage of the total radioactivity in the desired chemical form. It is typically assessed using radio-High Performance Liquid Chromatography (radio-HPLC) and/or radio-Thin Layer Chromatography (radio-TLC). nih.govmdpi.com For clinical use, a radiochemical purity of >95% is generally required. nih.govmdpi.com

Stability: The stability of the ⁶⁸Ga-NODAGA-theranost conjugate is evaluated to ensure that the radiolabel remains attached to the molecule in vitro and in vivo. nih.gov Stability studies are often conducted in saline and human serum to simulate physiological conditions. mdpi.comnih.gov ⁶⁸Ga-NODAGA conjugates have generally demonstrated high stability. mdpi.comsnmjournals.org

Other Quality Control Parameters: Other tests include measuring the pH of the final product, checking for sterility and endotoxins, and determining the ⁶⁸Ge breakthrough from the generator. nih.govuni-mainz.de

The table below summarizes typical quality control specifications for ⁶⁸Ga-labeled radiopharmaceuticals.

Table 1: Typical Quality Control Parameters for ⁶⁸Ga-NODAGA-Theranost

| Parameter | Method | Specification |

|---|---|---|

| Radiochemical Purity | radio-HPLC, radio-TLC | > 95% |

| pH | pH meter or strip | 4.5 - 7.5 |

| Sterility | Incubation | Sterile |

| Bacterial Endotoxins | LAL test | < 175 EU/V |

| ⁶⁸Ge Breakthrough | Gamma spectroscopy | < 0.001% |

Radiochemistry of Therapeutic Radionuclide Conjugates

The development of theranostic agents, which combine diagnostic imaging and radionuclide therapy, has been significantly advanced by the use of versatile chelators like NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid). The this compound conjugate, targeting αvβ3 integrin, is a prime example of a platform that can be adapted for both imaging and therapeutic applications by switching the chelated radionuclide.

The selection of a therapeutic radionuclide for conjugation with this compound is guided by the desired therapeutic effect, which is largely determined by the type of particle emitted (alpha or beta), its energy, and its physical half-life.

Beta Emitters (¹⁷⁷Lu and ⁹⁰Y): Beta emitters like Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y) are characterized by longer path lengths and lower linear energy transfer (LET) compared to alpha emitters. This makes them suitable for treating larger tumors.

Lutetium-177 (¹⁷⁷Lu): With a half-life of 6.7 days and mean beta energy of 134 keV, ¹⁷⁷Lu is a widely used therapeutic radionuclide. Its concurrent gamma emissions also allow for SPECT imaging, enabling dosimetry and treatment monitoring. The coordination chemistry of ¹⁷⁷Lu is compatible with DOTA and its derivatives like NODAGA, forming stable complexes. rsc.orgthno.org The use of ¹⁷⁷Lu-labeled compounds is well-established in clinical practice, particularly for neuroendocrine tumors. nih.gov

Yttrium-90 (⁹⁰Y): This radionuclide is a pure high-energy beta emitter (mean energy of 933 keV) with a shorter half-life of 2.7 days. The higher energy of its beta particles results in a longer tissue penetration range, which may be advantageous for larger, bulkier tumors. nih.gov Like ¹⁷⁷Lu, ⁹⁰Y can be stably chelated by DOTA-based systems. rsc.org

Alpha Emitters (²¹³Bi and ²¹²Pb): Alpha emitters deliver high-energy particles over a very short path length, resulting in high LET and potent cytotoxicity. This makes them ideal for targeting micrometastases or single cancer cells.

Bismuth-213 (²¹³Bi): With a short half-life of 45.6 minutes, ²¹³Bi is obtained from a ²²⁵Ac/²¹³Bi generator. thno.org Its high-energy alpha particles are highly effective at inducing double-strand DNA breaks in target cells. The chelator 3p-C-NETA has shown promise for stably complexing ²¹³Bi. thno.org

Lead-212 (²¹²Pb): ²¹²Pb has a longer half-life of 10.6 hours and decays to the alpha-emitter ²¹²Bi (half-life of 60.6 minutes). This in-vivo generator system allows for a sustained delivery of alpha radiation to the tumor site. The TCMC chelator has been identified as suitable for stably chelating Pb isotopes. thno.org

The potential for using the DOTAGA conjugate of THERANOST with therapeutic radionuclides like ¹⁷⁷Lu, ⁹⁰Y, ²¹³Bi, or ²¹²Pb for targeted radionuclide therapy has been suggested. nih.gov

Table 1: Properties of Selected Therapeutic Radionuclides

| Radionuclide | Half-life | Particle Emitted | Mean Energy | Chelator Considerations |

|---|---|---|---|---|

| ¹⁷⁷Lu | 6.7 days | Beta (β⁻), Gamma (γ) | 134 keV (β⁻) | DOTA, NODAGA rsc.orgthno.org |

| ⁹⁰Y | 2.7 days | Beta (β⁻) | 933 keV (β⁻) | DOTA rsc.orgnih.gov |

| ²¹³Bi | 45.6 minutes | Alpha (α), Beta (β⁻), Gamma (γ) | 8.4 MeV (α) | 3p-C-NETA thno.org |

| ²¹²Pb | 10.6 hours | Beta (β⁻), Gamma (γ) | (decays to ²¹²Bi) | TCMC thno.org |

The choice of chelator is critical for the in vivo stability and pharmacokinetic profile of a radiopharmaceutical. The chelator must form a kinetically inert complex with the radiometal to prevent its release and subsequent uptake in non-target tissues. mdpi.com The size, charge, and conformation of the resulting metal-chelate complex can significantly influence the biodistribution of the radiopharmaceutical. thno.org

NOTA and its Derivatives (NODAGA): The 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) framework and its derivatives, such as NODAGA, are highly versatile. mdpi.com They have demonstrated the ability to form stable complexes with a wide range of radiometals. mdpi.com

For Gallium-68 (⁶⁸Ga): NODAGA is a particularly effective chelator for ⁶⁸Ga, a positron emitter used in PET imaging. thno.org Radiolabeling of NODAGA-conjugated peptides with ⁶⁸Ga can often be achieved at room temperature, which is advantageous for heat-sensitive molecules. sci-hub.stsnmjournals.org In comparison, DOTA, another commonly used chelator, typically requires heating to achieve efficient labeling with ⁶⁸Ga. sci-hub.st The stability of the Ga(III)-NOTA complex is well-recognized. nih.govresearchgate.net

For Copper-64/67 (⁶⁴Cu/⁶⁷Cu): Copper isotopes offer a true theranostic pair, with ⁶⁴Cu for PET imaging and ⁶⁷Cu for beta therapy. thno.org NODAGA has been shown to be superior to DOTA for chelating copper isotopes, forming more stable complexes. snmjournals.orgthno.org

For other therapeutic radionuclides: While DOTA is the most utilized chelator for therapeutic radionuclides like ¹⁷⁷Lu and ²²⁵Ac, it has drawbacks such as requiring high temperatures for labeling. thno.org Chelators like 3p-C-NETA are being explored as versatile alternatives that can be used for both diagnostic (Al¹⁸F) and therapeutic (²¹³Bi, ¹⁷⁷Lu) radionuclides, making it a true theranostic chelator. thno.org

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): DOTA is considered the gold standard for many therapeutic radiometals due to the high stability of its complexes. rsc.orgthno.org However, the choice between DOTA and NODAGA can impact the affinity and pharmacokinetics of the resulting radiopharmaceutical. For instance, in the context of somatostatin (B550006) receptor antagonists, ⁶⁸Ga-NODAGA-LM3 showed a 10-fold higher receptor affinity than ⁶⁸Ga-DOTA-LM3. mdpi.com

Table 2: Comparative Features of Common Chelator Systems

| Chelator | Common Radionuclides | Labeling Conditions | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| NODAGA | ⁶⁸Ga, ⁶⁴Cu, ⁶⁷Cu, ¹⁷⁷Lu | Often mild (room temp for ⁶⁸Ga, ⁶¹Cu) sci-hub.stsnmjournals.org | Versatile, forms stable complexes, favorable kinetics for some radiometals mdpi.comsnmjournals.org | May alter peptide affinity compared to other chelators mdpi.com |

| DOTA | ¹⁷⁷Lu, ⁹⁰Y, ²²⁵Ac, ⁶⁸Ga | Often requires heating thno.orgsci-hub.st | Gold standard for many therapeutics, high complex stability thno.org | Harsher labeling conditions, may not be optimal for all radiometals thno.orgmdpi.com |

| 3p-C-NETA | Al¹⁸F, ²¹³Bi, ¹⁷⁷Lu, ¹⁶¹Tb | - | True theranostic potential for ¹⁸F and therapeutics thno.org | Newer chelator, less established than DOTA/NODAGA |

| TCMC | ²¹²Pb | - | Specific for lead isotopes thno.org | Limited to specific radionuclides |

Molecular Targeting and Ligand Receptor Interaction Mechanisms of Nodaga Theranost

αvβ3 Integrin Receptor Biology and Its Role in Angiogenesis

Integrins are a family of heterodimeric transmembrane glycoproteins, composed of α and β subunits, that mediate cell-matrix and cell-cell adhesion. nih.gov These receptors are crucial for transmitting signals from the extracellular environment to the cell interior, a process known as outside-in signaling, which influences cell survival, proliferation, and migration. researchgate.net The αvβ3 integrin, in particular, is a receptor for a wide array of extracellular matrix (ECM) proteins that feature an exposed Arginine-Glycine-Aspartic acid (RGD) sequence, including vitronectin, fibronectin, and fibrinogen. researchgate.net

The role of αvβ3 integrin in angiogenesis—the formation of new blood vessels—is well-established. Ligation of αvβ3 on vascular cells generates critical survival and differentiation signals for endothelial cells undergoing angiogenesis. researchgate.net This process is fundamental for the growth and progression of solid tumors, which rely on the formation of a dedicated blood supply. The interaction between αvβ3 and the ECM is considered a vital survival mechanism for these nascent vessels. nih.gov Furthermore, αvβ3 integrin activity is linked with vascular endothelial growth factor (VEGF) signaling, a major driver of angiogenesis. researchgate.netsemanticscholar.org The integrin can form a physical complex with the VEGF receptor 2 (VEGFR-2), enhancing its activation and downstream signaling pathways that promote endothelial cell proliferation and migration. nih.govnih.gov

Differential Expression Patterns in Neovascularization and Tumor Microenvironment

A key characteristic that makes αvβ3 integrin an attractive therapeutic and diagnostic target is its differential expression pattern. In healthy adults, αvβ3 expression is generally low or undetectable on quiescent endothelial cells and in most normal tissues and organs. researchgate.netresearchgate.net However, its expression is significantly upregulated on the surface of activated endothelial cells during physiological processes like wound healing and pathological conditions such as tumor angiogenesis and inflammation. researchgate.netnih.gov

This overexpression is prominent in the tumor microenvironment, not only on the angiogenic blood vessels that feed the tumor but also on the surface of certain invasive tumor cells themselves, including metastatic melanoma and late-stage glioblastoma. researchgate.netnih.govsnmjournals.org This distinct expression profile, with high levels in cancerous and remodeling tissues compared to minimal presence in normal tissues, provides a molecular basis for the targeted delivery of agents like Nodaga-theranost. pnas.org This specificity allows for imaging and potentially treating tumors with high contrast and minimal off-target effects. science.gov

Structural Basis of Integrin-Ligand Recognition

The binding of ligands to the αvβ3 integrin occurs at a specific site located in the receptor's headpiece. This head region is formed by the non-covalent association of the seven-bladed β-propeller domain from the αV subunit and the βA domain (also known as the I-like domain) from the β3 subunit. science.govresearchgate.netsnmjournals.org The recognition of ligands like the RGD sequence occurs in a shallow crevice between these two domains. snmjournals.org

This interaction is critically dependent on the presence of divalent cations. science.gov The integrin headpiece contains three cation-binding sites: the Metal Ion-Dependent Adhesion Site (MIDAS), the Adjacent to MIDAS (ADMIDAS), and the Synergistic Metal-Binding Site (SyMBS), also known as the Ligand-Induced Metal-Binding Site (LIMBS). science.govnih.gov The aspartic acid residue of the RGD motif coordinates with the metal ion at the MIDAS of the β3 subunit, while the arginine residue interacts with the αV propeller domain. snmjournals.org Ligand binding induces conformational changes in the integrin, shifting it from a low-affinity, bent state to a high-affinity, upright state, which is essential for signal transduction. snmjournals.orgnih.gov

Characterization of Ligand-Receptor Binding Affinity and Specificity

This compound is a peptidomimetic antagonist designed to target the αvβ3 integrin with high efficacy. science.govuminho.pt Unlike peptides, peptidomimetics are designed to mimic the structure of peptides but often have improved stability and pharmacokinetic properties. nih.gov The core of this compound is an integrin antagonist carbamate (B1207046) (IAC) derivative, which has demonstrated superior binding characteristics to cells expressing the αvβ3 receptor. researchgate.netscience.govresearchgate.net This high affinity is a prerequisite for effective in vivo imaging and therapy, ensuring that the agent binds strongly to its target even at low concentrations.

In Vitro Receptor Binding Assays (e.g., Saturation and Competitive Binding)

The affinity of a ligand for its receptor is quantified using in vitro binding assays. plos.orgnih.gov Competitive binding assays, for instance, measure the concentration of a ligand required to inhibit the binding of a known radiolabeled ligand by 50% (IC50 value), which is inversely related to the ligand's binding affinity. plos.org

While specific IC50 values for this compound itself are not detailed in the reviewed literature, studies on closely related compounds provide strong evidence of its high affinity. For example, the related peptidomimetic [68Ga]Ga-DOTAGA-IAC was found to have a dissociation constant (Kd) of 15.02 nM for the αVβ3 receptor protein. researchgate.net Another similar compound, [68Ga]NODAGA-RGD, exhibits a low nanomolar affinity for αvβ3. researchgate.net Research indicates that this compound possesses a binding affinity for the αvβ3 receptor that is at least 20 times greater than that of the cyclic peptide RGDfv, a commonly used reference compound. researchgate.net

| Compound | Target | Assay Type | Affinity Value | Reference |

|---|---|---|---|---|

| [68Ga]Ga-DOTAGA-IAC | αvβ3 Receptor | Saturation Binding (Kd) | 15.02 nM | researchgate.net |

| [68Ga]Ga-DOTAGA-IAC | C6 Glioma Cells | Saturation Binding (Kd) | 115.7 nM | researchgate.net |

Selectivity Profiling Against Other Integrin Subtypes

In addition to high affinity, high selectivity is crucial for a targeted agent to minimize off-target binding and potential side effects. The integrin family is diverse, with at least 24 different heterodimers known, and several of these, such as αvβ5, αvβ6, and α5β1, are also implicated in cancer and angiogenesis. researchgate.netnih.govsnmjournals.org Therefore, an ideal targeting agent should preferentially bind to αvβ3.

Studies have confirmed that the IAC peptidomimetic core of this compound exhibits high selectivity for the αvβ3 integrin compared to other integrin subtypes. science.gov This specificity is a significant advantage, as cross-reactivity with other integrins, such as αvβ5, could complicate the interpretation of imaging results or lead to unintended biological effects. researchgate.net The development of ligands with high selectivity for specific integrin subtypes is an active area of research, aiming to create more precise tools for understanding and treating disease. researchgate.net

Mechanisms of Cellular Uptake and Internalization of this compound Conjugates

Following binding to the αvβ3 receptor on the cell surface, this compound conjugates are internalized by the cell. This process is receptor-mediated, as demonstrated in blocking studies where an excess of unlabeled agent prevents the uptake of the radiolabeled compound. researchgate.net The internalization of integrins is a fundamental cellular process that modulates cell signaling, adhesion, and migration.

While the specific endocytic pathway for this compound has not been explicitly detailed, the general mechanisms for integrin internalization are well-understood. Integrin trafficking often occurs via clathrin-mediated endocytosis, a major pathway for receptor internalization. This process involves the recruitment of adaptor proteins, such as AP-2, and the formation of clathrin-coated pits at the plasma membrane, which then invaginate to form vesicles carrying the receptor-ligand complex into the cell.

Once inside the cell, the integrin-ligand complex is transported to early endosomes, a key sorting station in the endocytic pathway. From here, the receptor can be recycled back to the cell surface or targeted for degradation. This endosomal trafficking is not merely a mechanism for receptor clearance but also serves as a platform for continued intracellular signaling. It is highly probable that this compound, as an antagonist bound to the αvβ3 receptor, is internalized via these established clathrin-dependent pathways, allowing for the accumulation of the conjugate within target cells.

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name / Description |

|---|---|

| This compound | A conjugate of the chelator NODAGA and the αvβ3 integrin antagonist peptidomimetic THERANOST™ (an integrin antagonist carbamate, IAC). |

| [68Ga]this compound | The Gallium-68 radiolabeled version of this compound. |

| DOTAGA-IAC | A conjugate of the chelator DOTAGA and the integrin antagonist carbamate (IAC) peptidomimetic. |

| [68Ga]NODAGA-RGD | A Gallium-68 radiolabeled conjugate of the chelator NODAGA and a cyclic RGD peptide. |

| NODAGA | 1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid. A bifunctional chelator. |

| RGD | Arginine-Glycine-Aspartic acid. A tripeptide sequence that is a common recognition motif for many integrins. |

| VEGF | Vascular Endothelial Growth Factor. |

| VEGFR-2 | Vascular Endothelial Growth Factor Receptor 2. |

Receptor-Mediated Endocytosis Pathways

Upon administration, this compound selectively binds to αvβ3 integrin receptors present on the surface of cancer cells and endothelial cells of the tumor neovasculature. nih.govnih.gov This binding is the initial step in a process known as receptor-mediated endocytosis, a specific mechanism for cells to internalize extracellular molecules (ligands). ebi.ac.uk The process ensures the specific uptake of the ligand-receptor complex into the cell.

The primary pathway for the internalization of many ligand-bound receptors, including those for prostate-specific membrane antigen (PSMA), is through clathrin-coated pits. mdpi.comtsnmjournals.orgmdpi.com After a ligand, such as an antibody or a small-molecule inhibitor, binds to its target receptor on the cell surface, the complex undergoes endocytosis. nih.gov While this compound is an antagonist and exhibits less internalization compared to agonist molecules, the endocytic process for integrins also commonly involves these clathrin-mediated pathways. mdpi.comsnmjournals.org

Once the this compound-αvβ3 complex is formed, the region of the plasma membrane containing the complex invaginates to form a vesicle. This vesicle, containing the receptor-ligand complex, is pinched off from the membrane and transported into the cell's cytoplasm. ebi.ac.uk This targeted uptake mechanism is crucial for concentrating the attached radionuclide within the tumor cells, thereby enhancing the signal for imaging or the cytotoxic effect for therapy, while minimizing exposure to non-target tissues. up.ac.za

Intracellular Trafficking and Retention Mechanisms

Following internalization via endocytosis, the transport vesicles containing the this compound-receptor complex enter the intracellular trafficking network. thno.org These vesicles typically fuse with early endosomes, which are primary sorting stations within the cell. From the early endosomes, the fate of the complex can diverge: it may be trafficked to late endosomes and then to lysosomes for degradation, or the receptor may be recycled back to the cell surface. thno.org

A critical aspect of this compound's mechanism is its nature as a receptor antagonist. Unlike receptor agonists, which often trigger rapid and extensive internalization and subsequent trafficking to lysosomes, antagonists tend to remain bound to the receptors on the cell membrane for longer periods with only limited internalization. snmjournals.orgnih.gov This prolonged membrane retention is a key factor in the high-contrast imaging and therapeutic efficacy of antagonist-based radiopharmaceuticals. nih.govnih.gov Studies comparing somatostatin (B550006) receptor agonists and antagonists, such as JR11 (a component of some Nodaga-based theranostics), have shown that antagonists exhibit strong receptor-mediated uptake primarily at the cell membrane with minimal internalization. nih.govwikipedia.orgresearchgate.net

This characteristic leads to a high and sustained accumulation of radioactivity at the tumor site. nih.govdiva-portal.org The slow clearance from αvβ3 integrin-expressing tumors, contrasted with faster clearance from normal tissues, results in excellent tumor-to-background ratios, which is highly advantageous for PET imaging. nih.gov The retention mechanism, therefore, is dominated by the high-affinity binding of this compound to the extracellular domain of the αvβ3 integrin receptor, rather than extensive cellular internalization and metabolic trapping. nih.govnih.gov

Research Findings Summary

| Compound/Concept | Target | Key Finding | Reference |

|---|---|---|---|

| This compound | αvβ3 Integrin Receptor | A high-affinity peptidomimetic antagonist used for imaging tumor angiogenesis. It demonstrates high tumor uptake and contrast. | nih.govresearchgate.net |

| Receptor-Mediated Endocytosis | Cell Surface Receptors | The specific process by which cells internalize ligands after they bind to receptors, often via clathrin-coated pits. | ebi.ac.uknih.gov |

| Receptor Antagonists (General) | Cell Surface Receptors (e.g., SSTR2, αvβ3) | Tend to show less internalization compared to agonists, leading to prolonged retention on the cell membrane. | snmjournals.orgnih.govresearchgate.net |

| Intracellular Trafficking | Endosomal/Lysosomal Pathway | After internalization, ligand-receptor complexes are sorted in endosomes for degradation in lysosomes or recycling to the cell surface. | thno.org |

| PSMA-Targeting Ligands | Prostate-Specific Membrane Antigen (PSMA) | Internalization is mediated by clathrin-coated pits, followed by trafficking through the endocytic compartment. | mdpi.comtsnmjournals.orgmdpi.com |

Preclinical Imaging and Pharmacological Characterization of Nodaga Theranost

In Vitro Assessment of Radiotracer Performance

The initial evaluation of any potential radiotracer involves a series of in vitro studies to determine its fundamental properties, such as its interaction with target cells and its stability in biological environments.

Studies using cell lines that express the αvβ3 integrin, a key receptor involved in angiogenesis, have been instrumental in characterizing the uptake of Gallium-68 (⁶⁸Ga) labeled NODAGA-theranost (often referred to as ⁶⁸Ga-NODAGA-RGD or similar variants in preclinical studies). In vitro evaluations have demonstrated receptor-specific uptake of the radiotracer. For instance, studies have shown high αvβ3 binding affinity with a half-maximal inhibitory concentration (IC₅₀) of 4.7 ± 1.6 nM. nih.gov

Cell uptake studies have been performed using αvβ3-positive human melanoma M21 cells and αvβ3-negative M21-L cells to confirm this specificity. nih.gov Further research in a human cell-based 3D model of angiogenesis has shown that the uptake of [⁶⁸Ga]NODAGA-RGDyK correlates with the density of neovasculature. nih.gov The tracer's binding increased progressively with higher concentrations of growth factors, which stimulate the formation of new blood vessels. nih.gov Specifically, compared to control cells, the uptake was 1.6-fold higher at a 25% growth factor concentration and increased to 2.5-fold higher at a 100% concentration. nih.gov

| Growth Factor Concentration | Relative Tracer Uptake (Fold Increase vs. Control) |

|---|---|

| 25% | 1.6 |

| 50% | 2.1 |

| 75% | 2.4 |

| 100% | 2.5 |

The stability of a radiotracer is paramount for its successful application in vivo. ⁶⁸Ga-NODAGA-RGD has demonstrated high stability in various biological matrices. It was found to be stable in phosphate-buffered saline (pH 7.4) and in human serum. nih.govresearchgate.net Furthermore, when incubated in human serum for 180 minutes, the protein-bound activity of [⁶⁸Ga]NODAGA-RGD was found to be 12-fold lower than that of another similar tracer, [⁶⁸Ga]DOTA-RGD, suggesting a lower non-specific binding in the bloodstream. nih.gov Clinical studies in patients with hepatocellular carcinoma also confirmed the metabolic stability of [⁶⁸Ga]NODAGA-RGD, with no metabolites detected in blood or urine samples taken up to 60 minutes post-injection. nih.gov

In Vivo Pharmacokinetics and Biodistribution in Animal Models

Following successful in vitro characterization, the next crucial step is to evaluate the radiotracer's behavior in living organisms. These studies provide insights into how the compound is absorbed, distributed, metabolized, and excreted.

Biodistribution studies in murine models have been conducted to understand the organ distribution of ⁶⁸Ga-NODAGA-theranost. These studies typically involve injecting the radiotracer into mice bearing tumor xenografts and measuring the radioactivity in various organs at different time points.

In a study using SCID mice with A431 tumor transplants, the biodistribution of ⁶⁸Ga-NODAGA-RGDyK was measured at 1 and 2 hours post-injection. The tumor uptake was found to be 3.4 ± 0.4 %ID/g (percent injected dose per gram of tissue) at 1 hour and 2.7 ± 0.3 %ID/g at 2 hours. unifr.chnih.gov The tracer showed rapid blood clearance, which is a favorable characteristic for imaging agents as it leads to lower background signals and improved tumor-to-background ratios. nih.gov The tumor-to-blood ratio for [⁶⁸Ga]NODAGA-RGD was found to be 11, which was an improvement over the ratio of 4 observed for [⁶⁸Ga]DOTA-RGD. nih.gov

| Organ | 1 hour post-injection | 2 hours post-injection |

|---|---|---|

| Tumor | 3.4 ± 0.4 | 2.7 ± 0.3 |

| Blood | 0.3 ± 0.1 | Not Reported |

| Liver | 0.5 ± 0.1 | Not Reported |

| Spleen | 0.3 ± 0.1 | Not Reported |

| Kidneys | 2.5 ± 0.5 | Not Reported |

Data presented as mean ± standard deviation.

Preclinical and clinical data have consistently shown that this compound is predominantly cleared from the body through the renal system. nih.govmdpi.commdpi.com This rapid renal excretion contributes to the low background radioactivity in most parts of the body, which is advantageous for clear imaging of target tissues. nih.gov The favorable biodistribution and rapid excretion profile result in a low radiation burden for the patient. nih.govmdpi.com

Preclinical Efficacy in Visualizing Angiogenesis and Lesions

The ultimate goal of a diagnostic imaging agent is its ability to effectively visualize the target of interest. Preclinical studies using animal models have demonstrated the efficacy of ⁶⁸Ga-NODAGA-theranost in imaging angiogenesis and tumor lesions.

Dynamic PET imaging in mice with A431 tumors showed rapid uptake of the tracer within 10 minutes, followed by a slow release. unifr.chnih.gov MicroPET imaging has confirmed the improved imaging properties of [⁶⁸Ga]NODAGA-RGD compared to other similar tracers, with better visualization of tumors. nih.gov The specificity of the tracer was demonstrated by co-injecting an excess of unlabeled NODAGA-RGDyK, which resulted in a significant reduction of tumor uptake to 0.23 ± 0.01 %ID/g at one hour. unifr.chnih.gov

These preclinical findings highlight the potential of ⁶⁸Ga-NODAGA-theranost as a sensitive and specific agent for the non-invasive imaging of αvβ3 integrin expression, a marker for angiogenesis. The favorable characteristics observed in these studies, such as high stability, rapid clearance, and significant tumor uptake, have provided a strong basis for its translation into clinical evaluation. nih.govsnmjournals.org

Tumor Uptake and Tumor-to-Background Ratios in Xenograft Models

Preclinical studies utilizing xenograft models, where human cancer cells are implanted into immunocompromised animals, have demonstrated the efficacy of Gallium-68 (⁶⁸Ga) labeled NODAGA-based radiotracers in accumulating within tumors. These studies provide quantitative data on tumor uptake, often expressed as a percentage of the injected dose per gram of tissue (%ID/g), and calculate tumor-to-background ratios to assess imaging contrast.

In a breast cancer xenograft model using BT-474 cells, ⁶⁸Ga-NODAGA-peptide showed a tumor uptake of 2.4 ± 0.3% ID/g one hour after injection. nih.gov This tracer also exhibited a favorable tumor-to-muscle (T/M) ratio of 3.4 ± 0.3, indicating a clear distinction between the tumor and surrounding muscle tissue. nih.gov

Studies in rodent models of glioblastoma using human U87-MG xenografts also highlighted the tracer's performance. The uptake of ⁶⁸Ga-NODAGA-RGD in tumors was found to be relatively high, and a significant portion of this uptake was specific, as it could be suppressed by the co-injection of an excess of unlabeled RGD peptide. researchgate.net This specific binding confirms that the tracer's accumulation in the tumor is mediated by its target, the αvβ3 integrin.

| Parameter | Value |

|---|---|

| Tumor Uptake (%ID/g) | 2.4 ± 0.3 |

| Tumor-to-Muscle Ratio | 3.4 ± 0.3 |

Comparative Imaging Studies with Established Radiotracers (e.g., ¹⁸F-FDG, ¹⁸F-Galacto-RGD)

A critical component of preclinical evaluation is the comparison of a new imaging agent with established clinical standards, such as ¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG), which measures glucose metabolism, and other integrin-targeting agents like ¹⁸F-Galacto-RGD.

In experimental rodent models of glioblastoma, the kinetics and biodistribution of ⁶⁸Ga-NODAGA-RGD were found to be more favorable for imaging than those of ¹⁸F-FDG. nih.gov While the tumor uptake of ⁶⁸Ga-NODAGA-RGD decreased over time, unlike the progressive accumulation seen with ¹⁸F-FDG, the NODAGA-based tracer achieved significantly better contrast. nih.gov Specifically, ⁶⁸Ga-NODAGA-RGD demonstrated tumor-to-normal brain ratios that were, on average, 3.4 times higher in mice and 3.7 times higher in rats compared to ¹⁸F-FDG. researchgate.netnih.gov This is particularly advantageous for brain tumor imaging, where the high background glucose uptake of the brain can mask tumor signals on ¹⁸F-FDG PET scans.

While direct preclinical comparisons in other cancer models are being investigated, clinical studies often build on these preclinical findings. For instance, in human esophageal cancer, the maximum standardized uptake values (SUVmax) were generally higher for ¹⁸F-FDG than for ⁶⁸Ga-NODAGA-RGD. nih.gov However, the lesion-to-background ratios were not significantly different, suggesting that ⁶⁸Ga-NODAGA-RGD can provide comparable image contrast for certain lesions. nih.gov In some cases, such as an osseous metastasis, ⁶⁸Ga-NODAGA-RGD showed a higher SUVmax than ¹⁸F-FDG (6.6 vs. 3.9 g/mL), indicating it can provide complementary information. nih.gov These clinical results reflect the different biological processes being imaged: angiogenesis versus glucose metabolism.

| Radiotracer | Animal Model | Average Tumor-to-Normal Brain Ratio |

|---|---|---|

| ⁶⁸Ga-NODAGA-RGD | Mice | 5.1 ± 1.4 |

| ¹⁸F-FDG | Mice | 1.5 ± 0.37 |

| ⁶⁸Ga-NODAGA-RGD | Rats | 3.7-fold higher than ¹⁸F-FDG |

Visualization of Neoangiogenesis Sites in Preclinical Disease Models

This compound, when conjugated to an RGD peptide and radiolabeled, is designed specifically to target the αvβ3 integrin, a protein that is highly expressed on the surface of endothelial cells during neoangiogenesis. Preclinical studies have successfully demonstrated its utility in visualizing these sites.

The specific uptake of ⁶⁸Ga-NODAGA-RGD in tumors and its correlation with αv integrin expression confirms its role as an angiogenesis imaging agent. researchgate.net In glioblastoma models, ex-vivo analysis revealed that tumor areas with high ⁶⁸Ga-NODAGA-RGD uptake corresponded to regions with the highest rates of cell proliferation and αv integrin expression. nih.gov This provides direct evidence that the tracer localizes to sites of active tumor growth and vessel formation.

The ability to noninvasively image tumor angiogenesis has been demonstrated in various xenograft models, including nasopharyngeal carcinoma. scienceopen.com The principle relies on the RGD peptide moiety of the tracer binding to the αvβ3 integrins on newly forming blood vessels that supply the tumor. This allows for the visualization and potential quantification of the extent of neoangiogenesis, a key process in tumor growth, progression, and metastasis. nih.govresearchgate.net This capability is crucial for understanding tumor biology and evaluating the response to antiangiogenic therapies in a preclinical setting. scienceopen.commdpi.com

Conceptual Framework for Theranostic Applications and Future Research Trajectories

Integration of Diagnostic Imaging with Targeted Radionuclide Therapy Concepts

The core principle of theranostics is the inseparable link between diagnosis and therapy. bohrium.com By using the same molecular vector for both imaging and treatment, clinicians can visualize tumor targets, select patients who are most likely to benefit from a specific therapy, and monitor the therapeutic response. bohrium.comspringernature.com This "see what you treat" strategy is enabled by radiopharmaceuticals like Nodaga-theranost. When chelated with a positron-emitting radionuclide such as Gallium-68 (⁶⁸Ga), ⁶⁸Ga-NODAGA-THERANOST functions as a highly effective agent for Positron Emission Tomography/Computed Tomography (PET/CT) imaging. bohrium.comnih.gov This diagnostic scan provides quantitative and reproducible data on the location and extent of αvβ3 integrin expression in tumors and metastases. bohrium.com Subsequently, the same this compound targeting molecule can be labeled with a therapeutic radionuclide to deliver cytotoxic radiation directly to the previously identified tumor sites.

The αvβ3 integrin is an ideal target for personalized radionuclide therapy because its expression is significantly upregulated on activated endothelial cells during tumor-associated blood vessel formation (neoangiogenesis) and on the surface of various cancer cells, including glioblastomas, melanomas, and breast and lung cancers. bohrium.com In contrast, its expression in normal, healthy tissues is minimal. bohrium.com This differential expression allows for highly specific targeting, maximizing radiation dose to the tumor while minimizing damage to healthy organs.

The peptidomimetic component of this compound was specifically developed to selectively target the αvβ3 integrin receptor with high affinity. nih.gov A first-in-human study involving patients with non-small-cell lung cancer and breast cancer demonstrated that ⁶⁸Ga-NODAGA-THERANOST PET/CT imaging could effectively visualize tumors and metastases, revealing sites of neovascularization. bohrium.comnih.gov The resulting high tumor-to-background ratios (with a maximum standardized uptake value, SUVmax, of 4.8) provide clear, high-contrast images that can be used to:

Identify patients whose tumors express the αvβ3 integrin target. bohrium.com

Stage the extent of the disease, potentially detecting metastases not visible with other imaging methods. bohrium.com

Guide treatment planning for Targeted Radionuclide Therapy (TRNT). bohrium.com

Evaluate treatment response earlier than methods that rely on changes in tumor size. bohrium.com

By confirming the presence of the molecular target through imaging, TRNT with a therapeutically-labeled this compound can be personalized, ensuring that only patients who will likely respond to the treatment are selected.

The effectiveness of a theranostic agent hinges on the chemical scaffold that links the targeting molecule to the radionuclide. The NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid) component of this compound is a bifunctional chelator, a molecule that forms a stable, cage-like complex around a metal radioisotope. ijstm.comrsc.org An ideal chelator for theranostics must be versatile enough to stably bind both diagnostic and therapeutic radionuclides without altering the biological activity of the targeting vector. rsc.org

The NODAGA scaffold is highly advantageous because it can form kinetically inert and metabolically stable complexes with a wide range of radiometals. ijstm.com This versatility allows for the creation of true "theranostic pairs" using the identical this compound targeting molecule.

Interactive Table: Theranostic Radionuclides Compatible with the NODAGA Chelator

| Radionuclide | Decay Type | Primary Use | Half-Life | Key Emission(s) |

| Gallium-68 (⁶⁸Ga) | β+ (Positron) | PET Imaging | 67.7 min | 0.830 MeV (β+) |

| Copper-64 (⁶⁴Cu) | β+ / β- | PET Imaging / Therapy | 12.7 h | 0.653 MeV (β+), 0.579 MeV (β-) |

| Copper-67 (⁶⁷Cu) | β- (Beta) | SPECT Imaging / Therapy | 61.8 h | 141 keV (γ), 577 keV (β-) |

| Lutetium-177 (¹⁷⁷Lu) | β- (Beta) | SPECT Imaging / Therapy | 6.7 days | 113, 208 keV (γ), 497 keV (β-) |

| Actinium-225 (²²⁵Ac) | α (Alpha) | Therapy | 10.0 days | 5.8 MeV range (α) |

| Yttrium-90 (⁹⁰Y) | β- (Beta) | Therapy | 64.1 h | 2.28 MeV (β-) |

Potential for Combination Strategies in Molecularly Targeted Interventions

The targeted nature of this compound makes it a prime candidate for inclusion in combination therapy strategies. nih.gov The rationale behind combination therapy is to attack cancer through multiple, independent pathways, which can lead to synergistic effects, reduced toxicity, and a lower likelihood of developing drug resistance. nih.gov

While specific clinical trials combining this compound with other agents have not been extensively reported, the biological function of its target, αvβ3 integrin, suggests several potential combination strategies. As αvβ3 integrin is crucial for angiogenesis, a TRNT approach using a therapeutic version of this compound could be combined with:

Chemotherapy: By disrupting the tumor's blood supply, this compound-based TRNT could enhance the delivery and efficacy of cytotoxic agents like doxorubicin (B1662922) or paclitaxel. nih.gov

Anti-angiogenic drugs: Combining it with other angiogenesis inhibitors that work through different mechanisms could create a more comprehensive blockade of new blood vessel formation.

Immunotherapy: Radiation delivered by TRNT can induce immunogenic cell death, releasing tumor antigens that may prime the immune system to attack the cancer. This effect could be synergistic with immune checkpoint inhibitors.

The ability of ⁶⁸Ga-NODAGA-THERANOST imaging to characterize the angiogenic status of a tumor could also be used to guide the selection and monitor the effectiveness of these combination therapies. bohrium.com

Theoretical and Computational Modeling of this compound Interactions

While experimental studies provide essential data, theoretical and computational modeling offers a powerful, complementary approach to understanding and optimizing radiopharmaceuticals at the atomic level. unimib.it These in silico methods are crucial for rational drug design, allowing researchers to predict and analyze molecular interactions before undertaking costly and time-consuming synthesis and laboratory testing. springernature.comnih.gov

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nurch.sk For a compound like this compound, MD simulations can provide profound insights into the dynamic process of its binding to the αvβ3 integrin. nurch.sknih.gov Although specific MD studies on the complete this compound compound are not widely published, extensive simulations have been performed on the αvβ3 integrin and its interaction with similar RGD-based peptidomimetic ligands. plos.orgnih.gov

These simulations can:

Reveal the precise atomic-level interactions, such as hydrogen bonds and ionic interactions, that stabilize the ligand-receptor complex. mdpi.com

Characterize the conformational changes that both the ligand and the receptor undergo upon binding. plos.org

Predict the binding free energy, which is a measure of the ligand's affinity for the receptor. acs.org

Explain why certain chemical modifications to the ligand might increase or decrease its binding affinity and specificity. acs.org

By simulating the behavior of the this compound's targeting vector within the αvβ3 binding pocket, researchers can understand the structural basis for its high affinity and selectivity.

Building upon the insights from MD simulations, predictive modeling and structure-based design techniques are used to create new compounds with improved properties. bohrium.com This process often involves molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. ijstm.comaip.org

For a scaffold like this compound, predictive modeling can be used to:

Screen virtual libraries of chemical modifications to the peptidomimetic backbone to identify derivatives with potentially higher binding affinity or improved selectivity over other integrin subtypes. bohrium.com

Optimize the linker between the NODAGA chelator and the targeting molecule to enhance pharmacokinetic properties, such as blood clearance and tumor retention.

Design "pure antagonists" that block the integrin's function without inducing conformational changes that can sometimes lead to paradoxical signaling and unwanted biological effects. acs.orgharvard.edu

By employing these in silico design strategies, the development of next-generation theranostic agents based on the this compound scaffold can be accelerated, leading to more effective and precisely targeted cancer therapies. springernature.com

Emerging Research Directions and Translational Perspectives

The theranostic paradigm, which integrates diagnostic imaging and targeted therapy, is rapidly evolving, with compounds like this compound at the forefront of this innovation. Initially explored primarily within oncology, the potential applications and the technologies surrounding such advanced radiopharmaceuticals are expanding. This section delves into the emerging research avenues for this compound beyond cancer, advancements in its chemical characterization, and the critical challenges and innovations related to its production and regulatory approval.

Application Beyond Oncology: Expanding to Other Angiogenesis-Related Pathologies

While the primary focus of this compound research has been on imaging tumor angiogenesis, its underlying mechanism of targeting αvβ3 integrin expression opens possibilities for diagnosing and monitoring other diseases where angiogenesis is a key pathological feature. The αvβ3 integrin is a crucial mediator in the formation of new blood vessels, a process not limited to cancer.

Cardiovascular Diseases: Significant research is underway to explore the utility of Gallium-68 (⁶⁸Ga) labeled this compound analogues, such as ⁶⁸Ga-NODAGA-RGD, in cardiovascular medicine.

Atherosclerosis: Atherosclerosis, a chronic inflammatory disease of the arteries, involves intraplaque angiogenesis, which contributes to plaque instability and rupture. Studies have demonstrated that ⁶⁸Ga-NODAGA-RGD Positron Emission Tomography (PET) can non-invasively image and quantify angiogenesis in atherosclerotic plaques. Research has shown that arterial uptake of the tracer is significantly higher in patients with clinically documented atherosclerotic cardiovascular disease and correlates with plaque burden. This suggests its potential as a biomarker for identifying high-risk, vulnerable plaques, thereby offering a new diagnostic tool for risk stratification.

Myocardial Infarction: Following a myocardial infarction (heart attack), angiogenesis is a critical component of the heart's healing and remodeling process. Preclinical studies have used ⁶⁸Ga-NODAGA-RGD PET to visualize and measure αvβ3 integrin expression in the healing myocardium. Intense tracer accumulation has been observed within the infarct region, confirming the tracer's ability to image post-infarction angiogenesis. This could potentially be used to monitor the cardiac repair process and evaluate the efficacy of therapies aimed at promoting beneficial angiogenesis.

These emerging applications in cardiology highlight a significant translational perspective for this compound, moving from a primarily oncological tool to a versatile diagnostic agent for a range of angiogenesis-driven pathologies.

Advancements in Analytical Techniques for Characterization

The clinical translation and routine use of any radiopharmaceutical, including ⁶⁸Ga-Nodaga-theranost, depend on robust and reliable analytical methods to ensure its quality, purity, and stability. The characterization process involves both the non-radioactive precursor molecule and the final radiolabeled compound.

Characterization of the Precursor: Before radiolabeling, the purity and identity of the this compound conjugate must be rigorously confirmed.

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (MSⁿ) are employed to confirm the molecular weight and structural integrity of the synthesized precursor. mdpi.com

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is used to purify the precursor and to determine its chemical purity. mdpi.com

Quality Control of the Radiopharmaceutical: Once labeled with Gallium-68, a series of quality control tests are mandated to ensure the product is safe and effective for clinical use. These tests are typically performed in accordance with pharmacopeial standards.

| Quality Control Test | Analytical Technique | Purpose | Typical Specification |

| Identity of Radionuclide | Gamma Spectroscopy | To confirm the identity of Gallium-68 by its characteristic photon energies (511 keV, 1077 keV). nih.gov | Peaks correspond to ⁶⁸Ga energies. nih.gov |

| Half-life Measurement | Dose Calibrator | To confirm the radionuclide is ⁶⁸Ga by its physical decay characteristic. nih.gov | 68 minutes (approx.). mdpi.com |

| Radiochemical Purity (RCP) | Radio-HPLC, Radio-TLC | To quantify the percentage of ⁶⁸Ga correctly bound to the this compound molecule and to detect impurities like free ⁶⁸Ga or ⁶⁸Ga-colloids. nih.govnih.gov | >95% nih.gov |

| ⁶⁸Ge Breakthrough | Gamma Spectroscopy (after decay) | To measure the amount of the long-lived parent radionuclide (Germanium-68) in the final product. nih.gov | <0.001% mdpi.com |

| pH | pH meter or pH strips | To ensure the final formulation is within a physiologically acceptable range. nih.gov | Typically between 4.5 and 7.5. |

| Sterility | Incubation in culture media | To ensure the absence of microbial contamination. nih.gov | No microbial growth. nih.gov |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | To quantify pyrogenic substances. nih.gov | Within specified limits (e.g., <17.5 IU/mL). mdpi.com |

Advancements in this area focus on developing faster and more sensitive methods. For instance, validated UV-Radio-HPLC methods can simultaneously assess both radiochemical and chemical purity in a single, rapid analysis. mdpi.comunipr.it The development of automated, integrated quality control systems that combine synthesis and analysis is a key innovation, reducing manual handling and ensuring consistent product quality. lablogic.com

Challenges and Innovations in Scale-Up and Regulatory Science for Advanced Radiopharmaceuticals

The translation of a promising radiopharmaceutical like this compound from a research setting to widespread clinical use involves significant challenges in manufacturing scale-up and navigating a complex regulatory landscape.

Scale-Up and Manufacturing Challenges:

Short Half-Life: Gallium-68 has a half-life of only 68 minutes, which imposes severe logistical constraints. It cannot be stockpiled and must be produced, tested, and administered in a "just-in-time" model. nucleusrad.com This necessitates production facilities in close proximity to imaging centers.

Good Manufacturing Practice (GMP): Production must adhere to stringent GMP regulations to ensure the safety, quality, and efficacy of the final product. snmjournals.org This involves validated processes, qualified equipment, trained personnel, and comprehensive documentation. For ⁶⁸Ga-peptides, this is particularly challenging due to the short timeframe. nih.gov

Automation: To overcome the challenges of short half-lives and the need for consistency, there is a strong reliance on automated synthesis modules. These "cassette-based" systems streamline the radiolabeling and purification process, ensuring reproducibility and minimizing radiation exposure to personnel. nih.govsnmjournals.org

Supply Chain: The entire supply chain, from the ⁶⁸Ge/⁶⁸Ga generator to the final patient dose, requires precise coordination. Any disruption can lead to the loss of a dose, impacting patient care. nucleusrad.comnucleusrad.com

Innovations in Manufacturing: The primary innovation to address these challenges has been the development of GMP-compliant kits and fully automated synthesis platforms. mdpi.comnih.gov These kits contain the non-radioactive precursor and necessary reagents in a pre-sterilized, single-use cassette. This "plug-and-play" approach simplifies the on-site production of ⁶⁸Ga-radiopharmaceuticals, making the technology more accessible to hospital radiopharmacies. snmjournals.org

Regulatory Science: Navigating the regulatory pathway for approval is a major hurdle. In the United States, the Food and Drug Administration (FDA) regulates PET drugs under specific frameworks, such as 21 Code of Federal Regulations (CFR) Part 212, which outlines the GMP requirements for PET drugs. snmjournals.orgradiologykey.com

Regulatory Pathways: The path to clinical use typically involves an Investigational New Drug (IND) application for clinical trials, followed by a New Drug Application (NDA) for marketing approval. nih.govnih.gov These applications require extensive data on the Chemistry, Manufacturing, and Controls (CMC), as well as preclinical and clinical data on safety and efficacy.

Harmonization: Regulatory requirements can differ between regions (e.g., FDA in the U.S. and the European Medicines Agency in Europe), creating challenges for global development. fabad.org.tr

USP Monographs: The United States Pharmacopeia (USP) provides official standards and monographs, such as General Chapter <823> for PET drugs, which serve as a key reference for ensuring quality and compliance. radiologykey.com

Innovations in regulatory science involve developing more streamlined pathways for novel agents, particularly for theranostics, where a diagnostic and therapeutic agent are paired. Regulatory agencies are continually adapting their guidelines to accommodate the unique characteristics of these advanced radiopharmaceuticals, aiming to facilitate their safe and efficient translation to the clinic. nih.govlabiotech.eu

Q & A

Q. What are the critical considerations for designing experiments to evaluate Nodaga-theranost's targeting efficiency in preclinical models?

- Methodological Answer : Experimental design should incorporate both in vitro (e.g., cell binding assays, receptor saturation studies) and in vivo (e.g., biodistribution in tumor-bearing murine models) approaches. Key considerations include:

- Control Groups : Use radiolabeled analogs without the targeting moiety to isolate specific binding .

- Dosimetry : Optimize injected doses to balance signal-to-noise ratios in imaging (e.g., PET/SPECT) while avoiding receptor saturation .

- Validation : Cross-validate results with immunohistochemistry or autoradiography to confirm target engagement .

Q. How can researchers standardize protocols for radiolabeling this compound to ensure reproducibility across studies?

- Methodological Answer : Standardization requires:

- Quality Control : Use HPLC or TLC to verify radiochemical purity (>95%) and stability in serum .

- Parameter Documentation : Report molar activity (MBq/nmol), incubation time/temperature, and purification methods (e.g., solid-phase extraction) .

- Batch Testing : Validate protocols across ≥3 independent experiments to account for variability in radionuclide production .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound therapeutic efficacy studies?

- Methodological Answer : Use nonlinear regression models (e.g., log-logistic or Emax models) to quantify EC50/IC50 values. For longitudinal data, mixed-effects models account for inter-subject variability. Ensure power analysis is performed pre-study to determine sample sizes (α=0.05, power=0.8) .

Advanced Research Questions

Q. How should researchers resolve contradictory findings in this compound biodistribution data across different tumor models?

- Methodological Answer : Contradictions often arise from variability in:

- Tumor Biology : Heterogeneity in receptor density/affinity (e.g., PSMA expression in prostate vs. non-targeted cancers) .

- Experimental Parameters : Differences in imaging timepoints, anesthesia (e.g., isoflurane altering tracer kinetics), or tumor implantation sites .

- Mitigation : Perform meta-analyses of pooled data with subgroup stratification by tumor type/model and standardize imaging protocols across collaborations .

Q. What strategies are recommended for integrating multi-omics data (e.g., proteomics, transcriptomics) with this compound pharmacokinetic profiles?

- Methodological Answer : Use systems biology approaches:

- Pathway Enrichment : Tools like DAVID or Gene Ontology to link tracer uptake patterns to overexpressed pathways .

- Machine Learning : Train classifiers (e.g., random forests) on omics datasets to predict patient subgroups with optimal theranostic responses .

- Validation : Confirm computational predictions in xenograft models with CRISPR/Cas9-mediated gene knockdowns .

Q. How can researchers address challenges in translating this compound from murine models to human trials?

- Methodological Answer : Key translational steps include:

- Dosimetry Scaling : Convert murine doses to human equivalents using allometric scaling (e.g., body surface area) .

- Toxicology : Conduct GLP-compliant studies assessing off-target effects in non-human primates .

- Clinical Endpoints : Align preclinical metrics (e.g., tumor SUVmax) with Phase I outcomes (e.g., MTD, biodistribution in healthy organs) .

Data Analysis & Reproducibility

Q. What methods improve reproducibility when quantifying this compound's tumor-to-background ratios in imaging studies?

- Methodological Answer :

- ROI Standardization : Use semi-automated segmentation tools (e.g., 3D Slicer) to define tumor and reference regions (e.g., muscle, blood pool) .

- Blinding : Ensure image analysis is performed by ≥2 blinded observers to reduce bias .

- Open Data : Share raw imaging files (DICOM/NIfTI) and analysis scripts via repositories like Zenodo .

Q. How should researchers handle batch effects in radiochemical synthesis data for this compound?

- Methodological Answer : Apply batch correction algorithms (e.g., ComBat) to normalize radiochemical yields across production runs. Include batch IDs as covariates in statistical models and report variance components in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.